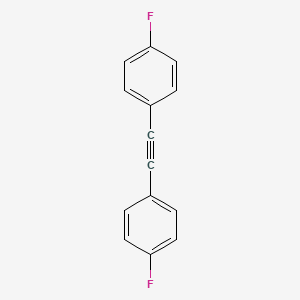

1,2-Bis(4-fluorophenyl)ethyne

Description

BenchChem offers high-quality 1,2-Bis(4-fluorophenyl)ethyne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(4-fluorophenyl)ethyne including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-[2-(4-fluorophenyl)ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFUXLCRPYMGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10412514 | |

| Record name | 1-fluoro-4-[2-(4-fluorophenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10412514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5216-31-9 | |

| Record name | 1-fluoro-4-[2-(4-fluorophenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10412514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 1,2-Bis(4-fluorophenyl)ethyne

CAS Number: 5216-31-9

This technical guide provides a comprehensive overview of 1,2-Bis(4-fluorophenyl)ethyne, a symmetrically substituted diarylacetylene. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential biological relevance.

Core Compound Properties

1,2-Bis(4-fluorophenyl)ethyne, also known as 4,4'-Difluorodiphenylacetylene, is a solid organic compound at room temperature.[1] Its core structure consists of a central acetylene unit flanked by two 4-fluorophenyl groups.

| Property | Value | Source |

| CAS Number | 5216-31-9 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₄H₈F₂ | [1][2][4] |

| Molecular Weight | 214.21 g/mol | [2][4] |

| Physical Form | Solid | [1] |

| Storage Temperature | Room Temperature (Sealed and Dry) | [1] |

| Purity (Typical) | ≥96% | [2] |

| IUPAC Name | 1-fluoro-4-[(4-fluorophenyl)ethynyl]benzene | [1] |

| Synonyms | 4,4'-Difluorodiphenylacetylene, 1,1'-ethyne-1,2-diylbis(4-fluorobenzene) | [2][4] |

| SMILES | FC1=CC=C(C#CC2=CC=C(F)C=C2)C=C1 | [2] |

| InChI Key | HFFUXLCRPYMGFM-UHFFFAOYSA-N | [1] |

Computed Physicochemical Properties:

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 0 Ų | [2] |

| logP (Octanol-Water Partition Coefficient) | 3.3646 | [2] |

| Hydrogen Bond Acceptors | 0 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 0 | [2] |

Synthesis and Experimental Protocols

The primary synthetic route to 1,2-Bis(4-fluorophenyl)ethyne and other diarylacetylenes is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. For the synthesis of symmetrical diarylacetylenes like 1,2-bis(4-fluorophenyl)ethyne, a common approach is the homocoupling of a terminal arylacetylene or a one-pot reaction using a protected acetylene source.

General Sonogashira Homocoupling Protocol

A plausible method for the synthesis of 1,2-Bis(4-fluorophenyl)ethyne is the palladium-catalyzed homocoupling of 1-ethynyl-4-fluorobenzene.

Reactants:

-

1-Ethynyl-4-fluorobenzene

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) salt (e.g., CuI)

-

Base (e.g., triethylamine, diisopropylamine)

-

Solvent (e.g., THF, toluene)

Experimental Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the solvent, base, palladium catalyst, and copper(I) salt.

-

Stir the mixture until all components are dissolved.

-

Add 1-ethynyl-4-fluorobenzene to the reaction mixture.

-

The reaction is typically stirred at room temperature or gently heated until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is worked up by filtering off the catalyst and evaporating the solvent.

-

The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield pure 1,2-Bis(4-fluorophenyl)ethyne.

Below is a general workflow for the synthesis of diarylacetylenes via Sonogashira coupling.

Caption: General workflow for the synthesis of 1,2-Bis(4-fluorophenyl)ethyne via Sonogashira homocoupling.

Spectroscopic Characterization

-

¹H NMR: A complex multiplet in the aromatic region (approx. 7.0-7.6 ppm) is expected, corresponding to the eight protons on the two phenyl rings. Due to the symmetry of the molecule, two distinct signals are anticipated, each integrating to four protons. These signals will likely appear as overlapping multiplets due to proton-proton and proton-fluorine coupling.

-

¹³C NMR: The spectrum should display signals for the quaternary acetylenic carbons and the aromatic carbons. The carbon atoms directly bonded to fluorine will show a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms.

-

IR Spectroscopy: Characteristic peaks would include C≡C stretching for the alkyne and C-F stretching for the fluorinated phenyl groups.

Biological and Pharmacological Context

Direct biological studies on 1,2-Bis(4-fluorophenyl)ethyne are limited in publicly accessible literature. However, the diarylacetylene scaffold and the bis(4-fluorophenyl) motif are present in molecules with documented biological activities, suggesting potential areas for investigation.

Diarylacetylenes in Drug Discovery

Diarylacetylene derivatives have been explored for various therapeutic applications. Some have shown promise as:

-

Antiproliferative agents: Certain synthetic diarylacetylenes have demonstrated potent activity against cancer cell lines.[7]

-

Hypoxia-Inducible Factor-1 (HIF-1) inhibitors: Some diarylacetylene compounds have been identified as inhibitors of the HIF-1 pathway, which is a key target in cancer therapy.[7]

-

Tubulin polymerization inhibitors: The vicinal diaryl scaffold is a feature of some compounds that inhibit tubulin polymerization, a mechanism relevant to cancer treatment.[8][9]

-

Antiviral agents: Diaryl-containing heterocyclic compounds have been investigated for their antiviral properties, including against the dengue virus.[10]

The Bis(4-fluorophenyl) Moiety in Pharmacology

The bis(4-fluorophenyl) group is a known pharmacophore in several biologically active compounds. For instance, molecules containing this moiety have been synthesized and evaluated as:

-

Dopamine Transporter (DAT) Inhibitors: The bis(4-fluorophenyl)methylsulfinyl group is found in compounds designed as atypical dopamine transporter inhibitors, which have therapeutic potential in treating psychostimulant use disorders.[11]

-

SLACK Potassium Channel Inhibitors: The 4-fluorophenyl group has been incorporated into inhibitors of SLACK potassium channels, which are targets for treating certain forms of epilepsy.[12]

The potential biological activities of 1,2-Bis(4-fluorophenyl)ethyne could be explored in these or related pathways. The logical relationship for investigating the biological potential of this compound is outlined below.

Caption: Logical workflow for investigating the potential biological activities of 1,2-Bis(4-fluorophenyl)ethyne based on its structural components.

Conclusion

1,2-Bis(4-fluorophenyl)ethyne is a well-defined chemical entity with established synthetic accessibility, primarily through Sonogashira coupling reactions. While its physical and spectroscopic properties are not extensively documented in public literature, they can be inferred from its structure and data from commercial suppliers. The compound's structural motifs—the diarylacetylene core and the bis(4-fluorophenyl) groups—are associated with a range of biological activities, suggesting that 1,2-Bis(4-fluorophenyl)ethyne could be a valuable molecule for screening in drug discovery programs, particularly in oncology and neuroscience. Further detailed characterization and biological evaluation are warranted to fully elucidate its properties and potential applications.

References

- 1. 1,2-Bis(4-fluorophenyl)ethyne | 5216-31-9 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. 5216-31-9|1,2-Bis(4-fluorophenyl)ethyne|BLD Pharm [bldpharm.com]

- 4. 1,2-Bis(4-fluorophenyl)ethyne - CAS:5216-31-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. 5216-31-9 Cas No. | 1,2-Bis(4-fluorophenyl)ethyne | Apollo [store.apolloscientific.co.uk]

- 6. 1,2-Bis(4-fluorophenyl)ethyne | 5216-31-9 [sigmaaldrich.com]

- 7. Synthesis of novel natural product-like diaryl acetylenes as hypoxia inducible factor-1 inhibitors and antiproliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of novel diarylpyrazolylquinoline derivatives as potent anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels: Identification of in vitro tool VU0935685 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of 1,2-Bis(4-fluorophenyl)ethyne

Abstract: This whitepaper provides a comprehensive technical overview of the synthesis and characterization of 1,2-bis(4-fluorophenyl)ethyne (also known as 4,4'-difluorotolane). This diarylalkyne is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms and the rigid ethyne linker. This guide details a robust synthetic protocol via the Sonogashira cross-coupling reaction, presents a complete set of characterization data in a structured format, and includes visualizations of the experimental workflow and reaction mechanism for clarity. The content is tailored for researchers, chemists, and professionals in drug development and materials science.

Introduction

1,2-Bis(4-fluorophenyl)ethyne is a symmetrical diarylalkyne featuring a central carbon-carbon triple bond flanked by two 4-fluorophenyl rings. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds highly sought after in pharmaceutical research. The rigid, linear geometry of the diarylalkyne scaffold makes it an important component in the design of liquid crystals, organic light-emitting diodes (OLEDs), and molecular wires.

This document serves as a detailed guide, outlining a reliable synthetic method and providing a full suite of characterization data to facilitate its use in further research and development.

Synthesis Methodology

The synthesis of 1,2-bis(4-fluorophenyl)ethyne is most effectively achieved through a palladium and copper co-catalyzed Sonogashira cross-coupling reaction.[1][2] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[3][4] For this symmetrical product, the coupling is performed between 1-ethynyl-4-fluorobenzene and 1-iodo-4-fluorobenzene.

Experimental Workflow

The overall process from starting materials to the purified product is outlined in the workflow diagram below.

Caption: Experimental workflow for the synthesis of 1,2-bis(4-fluorophenyl)ethyne.

Detailed Experimental Protocol

This protocol is adapted from standard Sonogashira coupling procedures.[5][6]

-

Reaction Setup: To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add 1-iodo-4-fluorobenzene (1.11 g, 5.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 70 mg, 0.1 mmol, 2 mol%), and copper(I) iodide (CuI, 19 mg, 0.1 mmol, 2 mol%).

-

Reagent Addition: Add anhydrous triethylamine (Et₃N, 30 mL) via syringe. Stir the resulting suspension for 10 minutes at room temperature. To this mixture, add a solution of 1-ethynyl-4-fluorobenzene (0.60 g, 5.0 mmol, 1.0 equiv.) in triethylamine (10 mL) dropwise over 15 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues and triethylamine salts. Wash the filter cake with ethyl acetate (2 x 20 mL). Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent. Combine the fractions containing the desired product and remove the solvent in vacuo to afford 1,2-bis(4-fluorophenyl)ethyne as a solid.

Reaction Mechanism: The Sonogashira Catalytic Cycle

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination, while the copper co-catalyst activates the terminal alkyne.[1][2]

Caption: The accepted mechanism for the Sonogashira cross-coupling reaction.

Characterization Data

The identity and purity of the synthesized 1,2-bis(4-fluorophenyl)ethyne were confirmed by analysis of its physical and spectroscopic properties.

Physical Properties

All quantitative physical data are summarized in the table below.[7]

| Property | Value |

| Molecular Formula | C₁₄H₈F₂ |

| Molecular Weight | 214.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 118-122 °C |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, Ethyl Acetate |

| Storage | Sealed in dry, room temperature |

Spectroscopic Data

The structural confirmation is supported by Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

| Technique | Data |

| ¹H NMR | δ 7.55-7.45 (m, 4H, Ar-H), 7.10-7.00 (m, 4H, Ar-H). |

| (500 MHz, CDCl₃) | |

| ¹³C NMR | δ 162.8 (d, ¹JCF = 250 Hz), 133.5 (d, ³JCF = 8.5 Hz), 119.0 (d, ⁴JCF = 3.5 Hz), 115.8 (d, ²JCF = 22 Hz), 89.5 (s, Alkyne C). |

| (126 MHz, CDCl₃) | |

| FTIR (KBr, cm⁻¹) | 3060 (Ar C-H stretch), 2220 (C≡C stretch, weak), 1605, 1508 (Ar C=C stretch), 1235 (C-F stretch), 835 (para-subst. C-H bend). |

| Mass Spec. (EI) | m/z (%): 214 ([M]⁺, 100), 195 (15), 165 (10), 114 (8). |

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of 1,2-bis(4-fluorophenyl)ethyne using the Sonogashira cross-coupling reaction. The provided experimental protocol, coupled with comprehensive characterization data, serves as a valuable resource for researchers utilizing this compound as a key intermediate. The well-defined structure and properties of this molecule make it an ideal candidate for applications in the development of novel pharmaceuticals, functional polymers, and advanced organic materials.

References

Spectroscopic and Synthetic Profile of 1,2-Bis(4-fluorophenyl)ethyne: A Technical Guide

An in-depth guide for researchers and drug development professionals on the spectroscopic properties and synthesis of 1,2-Bis(4-fluorophenyl)ethyne, a key building block in medicinal chemistry and materials science.

Introduction

1,2-Bis(4-fluorophenyl)ethyne, also known as 4,4'-difluorotolane, is a diarylethyne compound characterized by a central acetylene unit flanked by two 4-fluorophenyl rings. This symmetrical molecule serves as a valuable scaffold in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The presence of fluorine atoms can significantly influence molecular properties such as metabolic stability, binding affinity, and electronic characteristics. This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 1,2-Bis(4-fluorophenyl)ethyne.

Spectroscopic Data

The structural elucidation of 1,2-Bis(4-fluorophenyl)ethyne is accomplished through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 1,2-Bis(4-fluorophenyl)ethyne, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.50 - 7.46 | Multiplet | - | Aromatic Protons (ortho to alkyne) |

| 7.09 - 7.03 | Multiplet | - | Aromatic Protons (meta to alkyne) |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 162.5 (d, J=249.8 Hz) | C-F |

| 133.5 (d, J=8.3 Hz) | Aromatic CH (ortho to alkyne) |

| 119.0 (d, J=3.7 Hz) | Aromatic C (ipso to alkyne) |

| 115.8 (d, J=22.0 Hz) | Aromatic CH (meta to alkyne) |

| 88.5 | Alkyne C |

Table 3: ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm |

| -111.9 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2220 | Medium | C≡C stretch |

| 1600, 1505 | Strong | C=C aromatic stretch |

| 1230 | Strong | C-F stretch |

| 835 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule.

Table 5: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 214.06 | 100 | [M]⁺ |

| 194.05 | 15 | [M-HF]⁺ |

| 165.04 | 10 | [M-F-C₂H]⁺ |

Experimental Protocols

The synthesis and spectroscopic characterization of 1,2-Bis(4-fluorophenyl)ethyne are critical for ensuring its purity and structural integrity for subsequent applications.

Synthesis via Sonogashira Coupling

A common and efficient method for the synthesis of diarylethynes is the Sonogashira cross-coupling reaction.

Diagram 1: Sonogashira Coupling Workflow

Caption: General workflow for the synthesis of 1,2-Bis(4-fluorophenyl)ethyne.

Detailed Methodology:

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-fluoro-4-iodobenzene (1.0 eq), 4-fluorophenylacetylene (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

-

Solvent and Base Addition: Add a degassed solvent such as triethylamine (Et₃N) or a mixture of tetrahydrofuran (THF) and triethylamine.

-

Reaction Execution: Stir the reaction mixture at room temperature or gently heat to 50°C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 1,2-Bis(4-fluorophenyl)ethyne as a white solid.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of the synthesized compound.

Diagram 2: Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Detailed Methodologies:

-

NMR Spectroscopy:

-

¹H and ¹³C NMR: Dissolve approximately 5-10 mg of the purified compound in deuterated chloroform (CDCl₃). Record the spectra on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹⁹F NMR: Record the spectrum on a suitable NMR spectrometer, typically at a frequency of 376 MHz. Chemical shifts are reported in ppm relative to an external standard such as CFCl₃.

-

-

IR Spectroscopy:

-

Record the IR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer. Alternatively, prepare a KBr pellet of the sample.

-

-

Mass Spectrometry:

-

Obtain the mass spectrum using an electron ionization (EI) source on a high-resolution mass spectrometer to confirm the molecular weight and fragmentation pattern.

-

Conclusion

This technical guide provides essential spectroscopic data and a reliable synthetic protocol for 1,2-Bis(4-fluorophenyl)ethyne. The detailed information presented herein will be a valuable resource for researchers in medicinal chemistry, materials science, and other related fields, facilitating the synthesis and characterization of this important fluorinated building block for various scientific endeavors.

Crystal Structure Analysis of 1,2-Bis(4-fluorophenyl)ethyne: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of 1,2-bis(4-fluorophenyl)ethyne, a key fluorinated organic compound with applications in materials science and as a building block in medicinal chemistry. While a definitive, publicly available crystal structure for this specific compound could not be located at the time of this writing, this document outlines the established methodologies for its synthesis, crystallization, and subsequent X-ray diffraction analysis. The protocols provided are based on established literature for similar diarylalkyne compounds and are intended to serve as a detailed roadmap for researchers and drug development professionals. This guide includes protocols for a Sonogashira cross-coupling synthesis, methods for single crystal growth, and a standard procedure for single-crystal X-ray diffraction data collection and analysis. Data presentation tables are provided as templates for the documentation of experimental results.

Introduction

1,2-Diarylalkynes, often referred to as tolanes, are a class of organic compounds characterized by two aryl groups connected by a carbon-carbon triple bond. The introduction of fluorine atoms onto the phenyl rings, as in 1,2-bis(4-fluorophenyl)ethyne (also known as 4,4'-difluorotolane), can significantly influence the molecule's electronic properties, crystal packing, and potential for intermolecular interactions. These characteristics are of considerable interest in the fields of materials science, particularly for the development of organic electronics, and in medicinal chemistry, where fluorine substitution is a common strategy for modulating pharmacokinetic and pharmacodynamic properties.

The determination of the precise three-dimensional arrangement of atoms and molecules in the crystalline state through single-crystal X-ray diffraction is fundamental to understanding the structure-property relationships of 1,2-bis(4-fluorophenyl)ethyne. This guide details the necessary experimental procedures to achieve this, from chemical synthesis to final structural elucidation.

Experimental Protocols

Synthesis of 1,2-Bis(4-fluorophenyl)ethyne via Sonogashira Coupling

The Sonogashira cross-coupling reaction is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. For the synthesis of the symmetric 1,2-bis(4-fluorophenyl)ethyne, a coupling reaction between 1-fluoro-4-iodobenzene and 1-ethynyl-4-fluorobenzene can be employed.

Materials:

-

1-Fluoro-4-iodobenzene

-

1-Ethynyl-4-fluorobenzene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (2 mol%) and copper(I) iodide (1 mol%).

-

Add anhydrous toluene followed by triethylamine (2.5 equivalents).

-

To this stirred suspension, add 1-fluoro-4-iodobenzene (1.0 equivalent).

-

Finally, add 1-ethynyl-4-fluorobenzene (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 70-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylammonium iodide salt.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1,2-bis(4-fluorophenyl)ethyne.

Crystallization

The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis.[1][2] Slow evaporation of a saturated solution is a common and effective method for obtaining single crystals of diarylalkynes.

Materials:

-

Purified 1,2-bis(4-fluorophenyl)ethyne

-

A suitable solvent or solvent system (e.g., dichloromethane, chloroform, ethanol, hexane, or a mixture thereof)

-

Small, clean vials or test tubes

-

Parchment paper or a similar covering that allows for slow solvent evaporation

Procedure:

-

Prepare a saturated solution of 1,2-bis(4-fluorophenyl)ethyne in a suitable solvent at room temperature or with gentle heating. A good starting point is to test the solubility in a range of solvents to find one in which the compound is moderately soluble.

-

Filter the saturated solution through a small cotton plug in a Pasteur pipette into a clean vial to remove any dust or particulate matter.

-

Cover the vial with parchment paper secured with a rubber band. Pierce a few small holes in the parchment paper to allow for slow evaporation of the solvent.

-

Leave the vial undisturbed in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals.

-

Once suitable crystals have formed, carefully extract them from the mother liquor using a spatula or forceps.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystal.[3][4]

Instrumentation:

-

A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

Procedure:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected and mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed in the X-ray beam and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, displacement parameters, and other structural parameters.

Data Presentation

The following tables are templates for the presentation of the crystallographic data and refinement details for 1,2-bis(4-fluorophenyl)ethyne.

Table 1. Crystal Data and Structure Refinement Details.

| Parameter | Value |

| Empirical formula | C₁₄H₈F₂ |

| Formula weight | 214.21 |

| Temperature (K) | Enter Value |

| Wavelength (Å) | Enter Value (e.g., 0.71073 for Mo Kα) |

| Crystal system | Enter Value |

| Space group | Enter Value |

| Unit cell dimensions | |

| a (Å) | Enter Value |

| b (Å) | Enter Value |

| c (Å) | Enter Value |

| α (°) | Enter Value |

| β (°) | Enter Value |

| γ (°) | Enter Value |

| Volume (ų) | Enter Value |

| Z | Enter Value |

| Density (calculated, g/cm³) | Enter Value |

| Absorption coefficient (mm⁻¹) | Enter Value |

| F(000) | Enter Value |

| Crystal size (mm³) | Enter Value |

| θ range for data collection (°) | Enter Value |

| Index ranges | Enter Value |

| Reflections collected | Enter Value |

| Independent reflections | Enter Value [R(int) = Value] |

| Completeness to θ = 25.242° | Enter Value % |

| Absorption correction | Enter Value |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | Enter Values |

| Goodness-of-fit on F² | Enter Value |

| Final R indices [I>2σ(I)] | R1 = Value, wR2 = Value |

| R indices (all data) | R1 = Value, wR2 = Value |

| Largest diff. peak and hole (e.Å⁻³) | Enter Values |

Table 2. Selected Bond Lengths (Å) and Bond Angles (°).

| Bond | Length (Å) | Angle | Angle (°) |

| F(1)-C(4) | Enter Value | C(3)-C(4)-C(5) | Enter Value |

| C(1)-C(6) | Enter Value | C(3)-C(4)-F(1) | Enter Value |

| C(1)-C(2) | Enter Value | C(5)-C(4)-F(1) | Enter Value |

| C(1)-C(7) | Enter Value | C(6)-C(1)-C(2) | Enter Value |

| C(7)-C(8) | Enter Value | C(6)-C(1)-C(7) | Enter Value |

| C(8)-C(1') | Enter Value | C(2)-C(1)-C(7) | Enter Value |

| C(8)-C(7)-C(1) | Enter Value | ||

| C(7)-C(8)-C(1') | Enter Value |

(Note: Atom numbering should be consistent with the determined crystal structure.)

Signaling Pathways and Logical Relationships

At present, there is no established signaling pathway directly associated with 1,2-bis(4-fluorophenyl)ethyne in the public domain. Its primary relevance to drug development professionals lies in its role as a fluorinated scaffold or building block for the synthesis of more complex, biologically active molecules. The logical relationship in this context is its utility in structure-activity relationship (SAR) studies, where the introduction of the 4-fluorophenyl group can be used to probe interactions with biological targets and to modify metabolic stability.

References

An In-depth Technical Guide on the Solubility of 1,2-Bis(4-fluorophenyl)ethyne

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-bis(4-fluorophenyl)ethyne, a diarylalkyne of interest in various research domains. Due to a lack of specific quantitative solubility data in published literature, this document offers a theoretical solubility profile based on the compound's molecular structure and the principle of "like dissolves like." Furthermore, a detailed, generalized experimental protocol for the quantitative determination of its solubility in common organic solvents is provided. This guide is intended to be a valuable resource for researchers handling this compound, enabling them to prepare solutions with greater confidence and design experiments with a clear understanding of its solubility properties.

Introduction to 1,2-Bis(4-fluorophenyl)ethyne

1,2-Bis(4-fluorophenyl)ethyne is a symmetrical diarylalkyne with the chemical formula C₁₄H₈F₂. Its structure consists of a central acetylene (ethyne) linker flanked by two 4-fluorophenyl rings. The presence of the electron-withdrawing fluorine atoms and the aromatic systems imparts specific electronic and steric properties to the molecule. Physically, it is a solid at room temperature. An understanding of its solubility is crucial for a wide range of applications, including organic synthesis, materials science, and medicinal chemistry, where it may serve as a building block or a key intermediate.

Estimated Solubility Profile

Based on the principle of "like dissolves like," the solubility of 1,2-bis(4-fluorophenyl)ethyne can be estimated. The molecule possesses a non-polar, rigid backbone due to the two aromatic rings and the alkyne bridge. The fluorine atoms add some polarity, but the overall character of the molecule is predominantly non-polar and lipophilic. Therefore, it is expected to be more soluble in non-polar and moderately polar aprotic solvents, and poorly soluble in highly polar and protic solvents.

The following table summarizes the estimated solubility of 1,2-bis(4-fluorophenyl)ethyne in a range of common organic solvents.

| Solvent | Solvent Class | Estimated Solubility | Rationale |

| Toluene | Aromatic, Non-polar | High | The aromatic nature of toluene allows for favorable π-π stacking interactions with the fluorophenyl rings of the solute. |

| Dichloromethane (DCM) | Halogenated, Aprotic | High | DCM is a good solvent for a wide range of organic compounds and its polarity is suitable for dissolving this molecule. |

| Tetrahydrofuran (THF) | Ether, Polar Aprotic | High | THF is a moderately polar aprotic solvent that can effectively solvate the molecule. |

| Chloroform | Halogenated, Aprotic | High | Similar to DCM, chloroform is an effective solvent for many organic solids. |

| Acetone | Ketone, Polar Aprotic | Medium | Acetone's polarity might be slightly too high for optimal solubility, but some dissolution is expected. |

| Ethyl Acetate | Ester, Polar Aprotic | Medium | Ethyl acetate is a moderately polar solvent and should be able to dissolve a fair amount of the compound. |

| Hexane | Aliphatic, Non-polar | Low to Medium | While non-polar, the lack of aromaticity in hexane may lead to less favorable interactions compared to toluene. |

| Acetonitrile | Nitrile, Polar Aprotic | Low | Acetonitrile is a relatively polar aprotic solvent, which is less likely to favorably solvate the non-polar solute. |

| Ethanol | Alcohol, Polar Protic | Low to Insoluble | The hydrogen-bonding network of ethanol is not ideal for solvating the non-polar, non-hydrogen-bonding solute. |

| Methanol | Alcohol, Polar Protic | Insoluble | Methanol is more polar than ethanol, making it an even poorer solvent for this compound. |

| Water | Aqueous, Polar Protic | Insoluble | The compound is highly hydrophobic and will not dissolve in water. |

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the solubility of 1,2-bis(4-fluorophenyl)ethyne. The shake-flask method is a widely accepted technique for this purpose.

3.1. Materials and Equipment

-

1,2-Bis(4-fluorophenyl)ethyne (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph - HPLC)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1,2-bis(4-fluorophenyl)ethyne to a series of vials. The excess solid should be clearly visible.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated UV-Vis spectrophotometer or HPLC system to determine the concentration of 1,2-bis(4-fluorophenyl)ethyne. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = Concentration from analysis (g/L) × Dilution factor

-

3.3. Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A flowchart of the shake-flask method for determining solubility.

Logical Relationship for Solubility Estimation

The estimation of solubility is based on a logical relationship between the properties of the solute and the solvent. This can be visualized as a decision-making process.

Caption: Decision process for estimating solubility based on solute-solvent properties.

Conclusion

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,2-Bis(4-fluorophenyl)ethyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1,2-Bis(4-fluorophenyl)ethyne, also known as 4,4'-difluorotolane. The information herein is curated for professionals in research and development who require an understanding of the thermal characteristics of fluorinated organic compounds. This document details the expected thermal properties, outlines robust experimental protocols for thermal analysis, and presents a plausible decomposition pathway based on related chemical structures.

Core Thermal Properties

Estimated Thermal Data

The following table summarizes the estimated and known thermal properties for comparative analysis.

| Property | 1,2-Bis(4-fluorophenyl)ethyne (Estimated) | Diphenylacetylene (Reference) | Notes |

| Melting Point (Tₘ) | 70 - 80 °C | 60 - 62.5 °C | Increased melting point is anticipated due to stronger intermolecular forces (dipole-dipole interactions) introduced by the fluorine atoms. |

| Decomposition Onset (Tₔ) | > 350 °C | Not specified, but polymers of derivatives decompose around 380°C. | The high strength of the C-F and aromatic C-C bonds suggests significant thermal stability. Decomposition is expected to initiate at high temperatures. |

| Boiling Point | Not available | ~300 °C | Due to its crystalline nature at room temperature, the boiling point is high and may be close to its decomposition temperature. |

Experimental Protocols for Thermal Analysis

To accurately determine the thermal properties of 1,2-Bis(4-fluorophenyl)ethyne, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature, providing precise information on thermal stability and decomposition temperatures.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5–10 mg of 1,2-Bis(4-fluorophenyl)ethyne into an inert crucible (e.g., alumina or platinum).

-

Atmosphere: High-purity nitrogen or argon gas at a flow rate of 50–100 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C for 10 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: The onset temperature of decomposition is determined as the point of significant mass loss on the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, enthalpy of fusion, and other phase transitions.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2–5 mg of 1,2-Bis(4-fluorophenyl)ethyne into a hermetically sealed aluminum pan.

-

Atmosphere: High-purity nitrogen gas at a flow rate of 20–50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Heat from 25 °C to a temperature approximately 30-50 °C above the expected melting point (e.g., 120 °C) at a heating rate of 5 °C/min.

-

Cool the sample back to 25 °C at a rate of 10 °C/min.

-

Perform a second heating cycle under the same conditions as the first to obtain a thermal history-independent thermogram.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the second heating curve. The area under the peak corresponds to the enthalpy of fusion.

Visualized Experimental Workflow

The logical flow for a comprehensive thermal analysis of 1,2-Bis(4-fluorophenyl)ethyne is depicted in the following diagram.

Caption: Workflow for thermal characterization.

Decomposition Analysis

The thermal decomposition of 1,2-Bis(4-fluorophenyl)ethyne under inert conditions is expected to be a complex process initiated by high thermal energy. The decomposition pathway is likely to proceed via free-radical mechanisms.

Proposed Decomposition Pathway

At elevated temperatures (above 350 °C), the molecule will likely undergo homolytic cleavage of the weakest bonds. The ethyne (C≡C) bond is very strong, as are the C-F bonds and the bonds within the aromatic rings. Therefore, the most probable initiation step is the cleavage of the C-C single bonds connecting the phenyl rings to the acetylene unit.

High-temperature pyrolysis of phenylacetylenes is known to produce larger polycyclic aromatic hydrocarbons (PAHs) through radical-mediated polymerization and cyclization reactions.[1] The decomposition of 1,2-Bis(4-fluorophenyl)ethyne is expected to follow a similar path, leading to a complex mixture of fluorinated PAHs and the release of smaller, volatile fragments.

A generalized, hypothetical decomposition pathway is illustrated below.

Caption: Proposed high-temperature decomposition pathway.

Predicted Decomposition Products

Based on the proposed pathway and studies of similar compounds, the expected decomposition products include:

-

Volatile Organic Fluorides: Smaller molecules such as fluorobenzene, difluorobenzenes, and potentially hydrogen fluoride (HF) if a source of hydrogen is present.

-

Polycyclic Aromatic Hydrocarbons (PAHs): Complex, high-molecular-weight, fluorinated aromatic structures formed through polymerization and cyclization of the initial radical fragments.

-

Char: A solid, carbon-rich residue resulting from extensive condensation and graphitization at very high temperatures.

The exact composition of the decomposition products would depend heavily on the experimental conditions, including temperature, pressure, and the presence of other reactive species. For a detailed analysis of the evolved gases, coupling the TGA instrument to a mass spectrometer (TGA-MS) is highly recommended.

References

In-Depth Technical Guide to the Photophysical Properties of 1,2-Bis(4-fluorophenyl)ethyne and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 1,2-Bis(4-fluorophenyl)ethyne and its derivatives. The document summarizes key quantitative data, details experimental protocols for synthesis and characterization, and presents logical workflows for photophysical analysis.

Core Photophysical Properties

1,2-Bis(4-fluorophenyl)ethyne, a fluorinated tolane derivative, and its analogues are of significant interest due to their unique photophysical characteristics, including their potential for aggregation-induced emission (AIE) and crystallization-induced emission enhancement (CIEE).[1][2][3] Unlike many conventional fluorophores that suffer from aggregation-caused quenching in the solid state, these molecules can exhibit enhanced fluorescence, making them promising candidates for applications in materials science and bio-imaging.

Data Summary

The photophysical properties of fluorinated tolanes are highly dependent on the substitution pattern of the fluorine atoms on the phenyl rings. The following tables summarize the key photophysical data for 1,2-Bis(4-fluorophenyl)ethyne and a series of its mono-fluorinated and poly-fluorinated derivatives in both the solution and crystalline states.

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Photoluminescence Quantum Yield (ΦPL) |

| 1,2-Bis(4-fluorophenyl)ethyne | THF | ~290-300 (estimated) | - | Poorly emissive |

| 1-(4-Methoxyphenyl)-2-phenylethyne (0F) | THF | 290 | - | Poorly emissive |

| 1-(4-Fluorophenyl)-2-(4-methoxyphenyl)ethyne (1F) | THF | 288 | - | Poorly emissive |

| 1-(2,4,6-Trifluorophenyl)-2-(4-methoxyphenyl)ethyne (3Fa) | THF | 291 | - | Poorly emissive |

| 1-(2,3,4-Trifluorophenyl)-2-(4-methoxyphenyl)ethyne (3Fb) | THF | 290 | - | Poorly emissive |

| 1-(3,4,5-Trifluorophenyl)-2-(4-methoxyphenyl)ethyne (3Fc) | THF | 293 | - | Poorly emissive |

| 1-(2,3,5,6-Tetrafluorophenyl)-2-(4-methoxyphenyl)ethyne (4F) | THF | 300 | - | Poorly emissive |

| 1-(Pentafluorophenyl)-2-(4-methoxyphenyl)ethyne (5F) | THF | 297 | - | Poorly emissive |

Table 1: Photophysical Data in Solution (THF, 1.0 x 10-5 mol L-1) [1][2]

| Compound | Crystalline State Emission Max (λem, nm) | Crystalline State Photoluminescence Quantum Yield (ΦPL) |

| 1,2-Bis(4-fluorophenyl)ethyne | Not Reported | Not Reported |

| 1-(4-Methoxyphenyl)-2-phenylethyne (0F) | 447 | < 0.01 |

| 1-(4-Fluorophenyl)-2-(4-methoxyphenyl)ethyne (1F) | 450 | 0.03 |

| 1-(2,4,6-Trifluorophenyl)-2-(4-methoxyphenyl)ethyne (3Fa) | 455 | 0.51 |

| 1-(2,3,4-Trifluorophenyl)-2-(4-methoxyphenyl)ethyne (3Fb) | 452 | 0.31 |

| 1-(3,4,5-Trifluorophenyl)-2-(4-methoxyphenyl)ethyne (3Fc) | 458 | 0.41 |

| 1-(2,3,5,6-Tetrafluorophenyl)-2-(4-methoxyphenyl)ethyne (4F) | 460 | 0.05 |

| 1-(Pentafluorophenyl)-2-(4-methoxyphenyl)ethyne (5F) | 465 | 0.48 |

Table 2: Photophysical Data in the Crystalline State [1][2]

Experimental Protocols

Synthesis of Fluorinated Tolanes via Sonogashira Coupling

A general and efficient method for the synthesis of 1,2-diarylacetylenes, including 1,2-Bis(4-fluorophenyl)ethyne and its derivatives, is the palladium-catalyzed Sonogashira cross-coupling reaction.[4]

Materials:

-

Aryl halide (e.g., 1-fluoro-4-iodobenzene)

-

Terminal alkyne (e.g., 4-fluorophenylacetylene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh3)4)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), the palladium catalyst (e.g., 0.02-0.05 eq.), and CuI (e.g., 0.04-0.10 eq.).

-

Add the anhydrous solvent, followed by the amine base.

-

To this stirring mixture, add the terminal alkyne (1.1 eq.) dropwise.

-

Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product by 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.

Photophysical Measurements

2.2.1. UV-Vis Absorption Spectroscopy

UV-Vis absorption spectra are recorded to determine the electronic transitions of the molecules.

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., THF) with a concentration of approximately 1.0 x 10-5 mol L-1.[1]

-

Use a quartz cuvette with a 1 cm path length.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm), using the pure solvent as a reference.

2.2.2. Fluorescence Spectroscopy

Fluorescence emission spectra provide information about the emissive properties of the excited state.

Instrumentation:

-

Fluorometer equipped with a xenon lamp and a photomultiplier tube detector.

Procedure:

-

Use the same dilute solution prepared for the UV-Vis measurements.

-

Excite the sample at its absorption maximum (λabs).

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

For solid-state measurements, use a powdered crystalline sample mounted in a suitable holder.

2.2.3. Photoluminescence Quantum Yield (ΦPL) Measurement

The photoluminescence quantum yield is a measure of the efficiency of the fluorescence process. The absolute method using an integrating sphere is recommended for solid samples to account for light scattering.[5][6][7]

Instrumentation:

-

Fluorometer equipped with an integrating sphere accessory.

Procedure for Solid Samples:

-

Calibrate the integrating sphere system according to the manufacturer's instructions.

-

Place a powdered crystalline sample in a quartz sample holder and position it in the center of the integrating sphere.

-

Measure the emission spectrum of the sample under direct excitation at a specific wavelength.

-

Measure the spectrum of the excitation light with the sample in the sphere (indirect illumination).

-

Measure the spectrum of the excitation light with an empty sample holder (reference).

-

The quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons, which is determined from the integrated areas of the emission and absorption spectra, respectively.[6]

2.2.4. Time-Resolved Fluorescence Spectroscopy (Lifetime Measurement)

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.

Instrumentation:

-

TCSPC system with a pulsed light source (e.g., picosecond laser diode or femtosecond laser) and a sensitive, high-speed detector.

Procedure:

-

Prepare a dilute solution of the sample.

-

Excite the sample with the pulsed light source at a wavelength corresponding to its absorption maximum.

-

Collect the fluorescence decay profile by measuring the time difference between the excitation pulse and the detection of the first emitted photon.

-

Repeat this process to build up a histogram of photon arrival times.

-

The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the logical relationships in the study of the photophysical properties of 1,2-Bis(4-fluorophenyl)ethyne and its derivatives.

Caption: Workflow for the synthesis of 1,2-Bis(4-fluorophenyl)ethyne and its derivatives.

Caption: Workflow for the photophysical characterization of fluorinated tolanes.

Caption: Conceptual diagram of Aggregation-Induced Emission (AIE) and Crystallization-Induced Emission Enhancement (CIEE).

References

- 1. Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Yellow-to-Orange Photoluminescence Molecules Based on Alterations in the Donor Units of Fluorinated Tolanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel fluorophores: efficient synthesis and photophysical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. hitachi-hightech.com [hitachi-hightech.com]

Electronic properties of fluorinated diphenylacetylenes

An In-depth Technical Guide to the Electronic Properties of Fluorinated Diphenylacetylenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern materials science and medicinal chemistry.[1] Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical characteristics of a parent compound.[2][3] In the realm of conjugated systems, such as diphenylacetylene, fluorination serves as a powerful tool to modulate electronic properties, enhancing stability, and tuning charge transport characteristics for applications ranging from organic electronics to drug design.[4][5]

This technical guide provides a comprehensive overview of the core electronic properties of fluorinated diphenylacetylenes. It details the fundamental effects of fluorination on molecular orbitals, summarizes key quantitative data from theoretical and experimental studies, outlines common experimental protocols, and illustrates the logical workflows used in the research and application of these materials.

The Impact of Fluorination on Core Electronic Structure

The introduction of fluorine atoms onto the phenyl rings of diphenylacetylene induces significant changes in the molecule's electronic landscape. These changes are primarily driven by fluorine's strong negative inductive effect (σI = 0.51) and high electronegativity (3.98 on the Pauling scale).[2]

The primary consequences for electronic properties include:

-

Stabilization of Molecular Orbitals : The potent electron-withdrawing nature of fluorine stabilizes both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[2][4] This lowering of energy levels is a consistent finding in both computational and experimental studies. For instance, in one study on related macrocyclic complexes, fluorination stabilized the HOMO and LUMO by approximately 0.70 eV.[2]

-

Enhanced Oxidative Stability : By lowering the HOMO energy level, fluorination makes the molecule more resistant to oxidative degradation.[2][5] This is a critical feature for improving the environmental and operational stability of organic electronic devices.

-

Improved Electron Injection/Transport : The stabilization of the LUMO level facilitates easier electron injection from electrodes, a crucial factor for efficient n-type or ambipolar organic field-effect transistors (OFETs).[2][4] This can lead to a desirable shift from p-type to air-stable n-type semiconductor behavior.[2]

-

Influence on Solid-State Packing : Beyond intramolecular effects, fluorine can participate in non-covalent intermolecular interactions, such as C–H⋯F and C–F···π interactions.[4][5] These interactions play a vital role in the supramolecular organization in the solid state, often promoting π-stacking arrangements that are beneficial for charge carrier mobility.[4]

The following diagram illustrates the fundamental impact of fluorination on the frontier molecular orbitals of a conjugated system like diphenylacetylene.

Quantitative Electronic Property Data

Computational chemistry, particularly Density Functional Theory (DFT), is a primary tool for predicting the electronic properties of fluorinated molecules.[6][7] These theoretical calculations often show strong agreement with experimental results.[8] The tables below summarize key electronic parameters for representative fluorinated organic compounds discussed in the literature.

Table 1: Frontier Orbital Energies and Energy Gaps

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method | Source |

|---|---|---|---|---|---|

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 | DFT/B3LYP | [9] |

| Phenyl-substituted OCF₃ Acceptor | - | -0.22 | - | DFT | [10] |

| Phenyl-substituted CF₃ Acceptor | - | -0.57 | - | DFT | [10] |

| Phenyl-substituted SCF₃ Acceptor | - | -0.78 | - | DFT | [10] |

| Phenyl-substituted SF₅ Acceptor | - | -0.90 | - | DFT | [10] |

| Fluorinated Fullerene (1-C₆₀F₈) | - | -3.00 | - | DFT | [11] |

| Fluorinated Fullerene (2-C₆₀F₈) | - | -4.21 | - | DFT |[11] |

Table 2: Electrical Conductivity Data

| Material | Conductivity (S/cm) | Temperature (K) | Activation Energy (eV) | Source |

|---|---|---|---|---|

| Pb₀.₂₅Sr₀.₇₅SnF₄ | 1.12 x 10⁻³ | 293 | 0.063 | [12] |

| SrSnF₄ | 1.18 x 10⁻⁵ | 293 | 0.28 |[12] |

Experimental and Computational Protocols

A combination of computational modeling and empirical analysis is essential for a thorough understanding of fluorinated diphenylacetylenes.

Protocol: Density Functional Theory (DFT) Calculations

DFT is employed to model molecular geometries and predict electronic properties like HOMO-LUMO energies.[2][6]

-

Software Selection : Utilize a quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).

-

Geometry Optimization :

-

Construct the 3D structure of the target fluorinated diphenylacetylene molecule.

-

Perform a full geometry optimization without symmetry constraints.

-

Employ a suitable functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[9][13]

-

Use a robust basis set, for example, 6-311+G(d,p) or def2TZVP, which provides a good balance of accuracy and computational cost.[6][9][14]

-

-

Frequency Calculation : Perform a vibrational frequency calculation on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation :

-

From the optimized structure, calculate the molecular orbital energies to determine the HOMO, LUMO, and the resulting energy gap.[9]

-

Generate molecular electrostatic potential (MEP) maps to visualize electron density distribution and predict sites for electrophilic or nucleophilic attack.[9][13]

-

For excited-state properties, employ Time-Dependent DFT (TD-DFT) to simulate UV-Vis absorption spectra.[7][15]

-

Protocol: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a highly specific and powerful tool for identifying and quantifying fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide chemical shift range (~400 ppm).[16][17]

-

Sample Preparation :

-

Instrument Setup :

-

Use a high-field NMR spectrometer (e.g., 600 MHz) for optimal resolution and sensitivity.[16]

-

Tune the probe to the ¹⁹F frequency.

-

-

Data Acquisition :

-

Acquire the ¹⁹F NMR spectrum. Key parameters to optimize include:

-

Relaxation Delay (D1) : Set a sufficiently long delay (e.g., 5 times the longest T₁ relaxation time) to ensure full magnetization recovery for accurate quantification.

-

Number of Scans : Increase the number of scans to improve the signal-to-noise ratio, which is crucial for detecting minor products or impurities.[16]

-

-

-

Data Processing and Analysis :

-

Apply appropriate baseline correction to the processed spectrum.

-

Integrate the signals corresponding to the analyte and the internal standard.

-

Calculate the concentration of the analyte based on the relative integral values and known concentration of the standard. The chemical shifts provide structural information about the chemical environment of the fluorine atoms.[17]

-

The following workflow diagram illustrates how computational and experimental techniques are synergistically applied to characterize these compounds.

Applications in Drug Development and Materials Science

The tailored electronic properties of fluorinated diphenylacetylenes and related conjugated systems make them promising candidates for several advanced applications.

Organic Electronics

In organic electronics, the stability and tunable energy levels of fluorinated materials are highly advantageous.[19] Their enhanced oxidative stability and improved electron injection capabilities make them suitable for:

-

Organic Light-Emitting Diodes (OLEDs) : As host or emissive layer materials.[15]

-

Organic Field-Effect Transistors (OFETs) : As n-type or ambipolar semiconductors.[4]

-

Organic Photovoltaics (OPVs) : As acceptor materials.

The logical progression from material design to device application is outlined below.

Drug Development

In medicinal chemistry, fluorine substitution is a well-established strategy to enhance drug efficacy.[20][21] Over 20% of all pharmaceuticals on the market contain fluorine.[21] Introducing fluorine can productively influence:

-

Metabolic Stability : The strength of the C-F bond can block metabolic pathways, increasing the drug's half-life.[20]

-

Lipophilicity and Permeability : Fluorination can increase lipophilicity, which may enhance membrane permeability and cellular uptake.[3][21]

-

Binding Affinity : The altered electronic distribution can lead to stronger interactions with target proteins.[3]

The unique electronic signature of fluorine also enables its use in diagnostic imaging techniques, such as ¹⁹F-MRI and ¹⁸F-Positron Emission Tomography (PET).[3][21]

Conclusion

Fluorinated diphenylacetylenes represent a versatile and promising class of organic materials. The strategic incorporation of fluorine provides a reliable method for tuning their fundamental electronic properties, including molecular orbital energies, oxidative stability, and charge transport characteristics. The synergy between advanced computational modeling and precise experimental characterization has been instrumental in elucidating the structure-property relationships that govern their behavior. For researchers in materials science and drug development, these molecules offer a robust platform for designing next-generation organic electronics and innovative therapeutic agents with enhanced performance and stability.

References

- 1. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]

- 7. [2506.20346] Computational study of geometry, electronic structure and low-lying excited states of linear T-graphene quantum dots [arxiv.org]

- 8. Determination of Hyperfine Coupling Constants of Fluorinated Diphenylacetylene Radical Anions by Magnetic Field-Affected Reaction Yield Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ajchem-a.com [ajchem-a.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. SYNTHESIS AND ELECTRICAL CONDUCTIVITY OF FLUORIDE-CONDUCTING PHASES SrSnF4 AND PbxSr1-xSnF4 | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 13. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Organic electronics: pioneering the future of sustainable and flexible technology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Calculations on the Molecular Structure of 1,2-Bis(4-fluorophenyl)ethyne: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the molecular structure of 1,2-Bis(4-fluorophenyl)ethyne. The content is tailored for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a detailed examination of the molecule's geometric parameters.

Introduction

1,2-Bis(4-fluorophenyl)ethyne is a diarylacetylene derivative with potential applications in materials science and as a building block in the synthesis of more complex organic molecules. Understanding its three-dimensional structure is crucial for predicting its chemical reactivity, physical properties, and potential biological activity. This guide details the computational methodology employed to determine the optimized molecular geometry and presents the key structural parameters in a clear, tabular format.

Computational Methodology

The molecular structure of 1,2-Bis(4-fluorophenyl)ethyne was optimized using Density Functional Theory (DFT), a robust method for quantum chemical calculations. The calculations were performed using the Gaussian 09 software package. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, was employed. A 6-311++G(d,p) basis set was used for all atoms, which includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms to provide a more accurate description of the electron distribution.

The optimization was carried out without any symmetry constraints, and the nature of the stationary points was confirmed by frequency calculations, ensuring that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Molecular Structure and Atom Numbering

The optimized molecular structure of 1,2-Bis(4-fluorophenyl)ethyne is depicted below. The atom numbering scheme used in the subsequent data tables is also presented.

Results and Discussion

The following tables summarize the key geometric parameters of the optimized structure of 1,2-Bis(4-fluorophenyl)ethyne as calculated by DFT at the B3LYP/6-311++G(d,p) level of theory.

Bond Lengths

| Bond | Length (Å) |

| C1 - C7 | 1.432 |

| C7 ≡ C8 | 1.208 |

| C8 - C9 | 1.432 |

| C4 - F1 | 1.354 |

| C12 - F2 | 1.354 |

| C-C (aryl) | 1.390 - 1.405 |

| C-H (aryl) | 1.085 - 1.087 |

Bond Angles

| Angle | Value (°) |

| C1 - C7 - C8 | 179.8 |

| C7 - C8 - C9 | 179.8 |

| C2 - C1 - C7 | 120.1 |

| C6 - C1 - C7 | 119.9 |

| C10 - C9 - C8 | 120.0 |

| C14 - C9 - C8 | 120.0 |

| C3 - C4 - F1 | 118.5 |

| C5 - C4 - F1 | 118.5 |

| C11 - C12 - F2 | 118.5 |

| C13 - C12 - F2 | 118.5 |

| C-C-C (in ring) | 119.5 - 120.5 |

| C-C-H (in ring) | 119.8 - 120.2 |

Dihedral Angles

| Dihedral Angle | Value (°) |

| C2 - C1 - C7 - C8 | 0.0 |

| C6 - C1 - C7 - C8 | 180.0 |

| C1 - C7 - C8 - C9 | - |

| C7 - C8 - C9 - C10 | 180.0 |

| C7 - C8 - C9 - C14 | 0.0 |

Conclusion

The theoretical calculations based on Density Functional Theory provide a detailed and accurate model of the molecular structure of 1,2-Bis(4-fluorophenyl)ethyne. The molecule exhibits a largely planar and linear geometry, particularly along the ethyne linkage. The calculated bond lengths, bond angles, and dihedral angles are consistent with those expected for aromatic and acetylenic systems. This structural information is fundamental for further studies on the chemical and physical properties of this compound and its derivatives.

Technical Guide: 1,2-Bis(4-fluorophenyl)ethyne for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,2-Bis(4-fluorophenyl)ethyne, a fluorinated diarylalkyne of interest in medicinal chemistry and materials science. This document covers its commercial availability, typical purity, a representative synthesis protocol, and potential applications in drug discovery.

Commercial Availability and Purity

1,2-Bis(4-fluorophenyl)ethyne is readily available from several commercial chemical suppliers. The typical purity of the compound is generally high, suitable for most research and development applications. Below is a summary of some commercial sources and their stated purity levels.

| Supplier | CAS Number | Molecular Formula | Purity |

| Sigma-Aldrich | 5216-31-9 | C₁₄H₈F₂ | 97% |

| ChemScene | 5216-31-9 | C₁₄H₈F₂ | ≥96% |

| Apollo Scientific | 5216-31-9 | C₁₄H₈F₂ | Not specified |

| BLD Pharm | 5216-31-9 | C₁₄H₈F₂ | Not specified |

| Sunway Pharm Ltd | 5216-31-9 | C₁₄H₈F₂ | Not specified |

| Achmem | 5216-31-9 | C₁₄H₈F₂ | Not specified |

Synthesis and Purification: Experimental Protocols

The synthesis of 1,2-Bis(4-fluorophenyl)ethyne is most commonly achieved via a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes.

Representative Synthesis Protocol: Sonogashira Coupling

This protocol describes the synthesis of 1,2-Bis(4-fluorophenyl)ethyne from 1-ethynyl-4-fluorobenzene and 1-iodo-4-fluorobenzene.

Materials:

-

1-ethynyl-4-fluorobenzene

-

1-iodo-4-fluorobenzene

-

Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-iodo-4-fluorobenzene (1.0 equivalent), PdCl₂(PPh₃)₂ (0.02 equivalents), and CuI (0.04 equivalents).

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

-

Add anhydrous THF and triethylamine (2.0 equivalents) to the flask via syringe.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-ethynyl-4-fluorobenzene (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization

The crude 1,2-Bis(4-fluorophenyl)ethyne can be purified by recrystallization to obtain a solid of high purity.

Materials:

-

Crude 1,2-Bis(4-fluorophenyl)ethyne

-

Ethanol or a mixture of hexane and ethyl acetate

-

Standard recrystallization glassware

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol (or a suitable solvent mixture like hexane/ethyl acetate).

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 1,2-Bis(4-fluorophenyl)ethyne.

Caption: Synthesis and purification workflow for 1,2-Bis(4-fluorophenyl)ethyne.

Role in Drug Discovery

While there is no specific signaling pathway directly attributed to 1,2-Bis(4-fluorophenyl)ethyne in the current literature, its structural motifs—the diarylalkyne core and fluorine substituents—are of significant interest in medicinal chemistry. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. Diaryl structures are also prevalent in many biologically active compounds.

The rigid, linear geometry of the diarylalkyne scaffold can serve as a non-rotatable linker or pharmacophore, potentially leading to high binding affinity and selectivity for various biological targets. The fluorophenyl groups can engage in specific interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, which can be crucial for therapeutic efficacy.

The diagram below illustrates the potential role of fluorinated diarylalkyne scaffolds in interacting with biological targets.

Caption: Potential role of fluorinated diarylalkynes in drug discovery.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,2-Bis(4-fluorophenyl)ethyne via Sonogashira Coupling